3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione
Description
This compound is a pyrrolidine-2,5-dione derivative featuring two distinct aromatic substituents:
- Position 1: A 4-(morpholin-4-yl)phenyl group, which introduces a polar, oxygen-rich heterocycle known for enhancing solubility and hydrogen-bonding capacity.
- Position 3: A 4-(dimethylamino)phenylamino group, contributing electron-donating and basic properties due to the dimethylamino moiety.
Properties
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-24(2)17-5-3-16(4-6-17)23-20-15-21(27)26(22(20)28)19-9-7-18(8-10-19)25-11-13-29-14-12-25/h3-10,20,23H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGJFWWFKFMIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)aniline with 4-(morpholin-4-yl)benzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with maleic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine or morpholine derivatives.
Scientific Research Applications
Chemistry
- Building Block : This compound serves as a fundamental building block in the synthesis of more complex organic molecules. Its functional groups can participate in various chemical reactions, enabling the formation of new compounds with desired properties.
Biology
- Enzyme Inhibition : Research indicates that 3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione may act as an inhibitor of monoamine oxidase (MAO), an enzyme implicated in the metabolism of neurotransmitters. This property suggests potential applications in neuropharmacology, particularly for treating conditions such as depression and neurodegenerative diseases.
Medicine
- Therapeutic Potential : The compound has been explored for its anti-inflammatory and anticancer properties. Studies have suggested that it may modulate inflammatory pathways and inhibit tumor growth through its interaction with specific molecular targets.
Industry
- Material Development : In industrial applications, this compound is utilized in the development of advanced materials and polymers due to its unique chemical structure and reactivity. Its properties can be harnessed to create materials with specific characteristics suitable for various applications.
Case Studies
-
Monoamine Oxidase Inhibition :
- A study evaluated the efficacy of 3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione as a selective MAO inhibitor. The results indicated significant inhibition of MAO activity, suggesting its potential use in treating mood disorders.
-
Anti-inflammatory Activity :
- Another research study focused on the anti-inflammatory effects of this compound, demonstrating its ability to reduce inflammation markers in vitro. The findings support further investigation into its use as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of monoamine oxidase enzymes. It binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in treating depression and other neurological disorders .
Comparison with Similar Compounds
Structural Analog 1: 3-{[4-(4-Morpholinyl)phenyl]amino}-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione
Key Differences :
- Position 1 Substituent : 3-(Trifluoromethyl)phenyl replaces the 4-(morpholin-4-yl)phenyl group.
- Position 3 Substituent: Retains the morpholinylphenylamino group.
Theoretical Implications :
- The trifluoromethyl group is strongly electron-withdrawing and lipophilic, which may:
- Increase metabolic stability due to resistance to oxidative degradation.
- Reduce solubility compared to the morpholine-containing target compound.
Structural Analog 2: 3-[(4-Methoxyphenyl)amino]-1-[(4-Methylphenyl)methyl]pyrrolidine-2,5-dione
Key Differences :
- Position 1 Substituent : 4-Methylphenylmethyl (a lipophilic benzyl group) replaces the morpholinylphenyl group.
- Position 3 Substituent: 4-Methoxyphenylamino replaces the dimethylamino-phenylamino group.
Theoretical Implications :
- The methoxy group (electron-donating) lacks the basicity of dimethylamino, which may affect protonation states under physiological conditions .
Comparative Analysis Table
| Property | Target Compound | Analog 1 (CF₃-substituted) | Analog 2 (Methoxy/Methyl-substituted) |
|---|---|---|---|
| Position 1 Group | 4-Morpholinylphenyl | 3-Trifluoromethylphenyl | 4-Methylphenylmethyl |
| Position 3 Group | 4-Dimethylaminophenylamino | 4-Morpholinylphenylamino | 4-Methoxyphenylamino |
| Electron Effects | Electron-donating (dimethylamino) | Electron-withdrawing (CF₃) | Electron-donating (methoxy) |
| Lipophilicity (logP) | Moderate (polar groups) | High (CF₃) | High (methylbenzyl) |
| Solubility | Likely higher (polar moieties) | Likely lower | Likely lower |
| Metabolic Stability | Moderate | High (CF₃ resistance) | Moderate |
Research Findings and Hypotheses
- Target Compound vs. Analog 1: The morpholine and dimethylamino groups in the target compound may improve solubility and receptor binding compared to Analog 1’s trifluoromethyl group, which prioritizes metabolic stability.
- Target Compound vs. Analog 2 : The polar substituents in the target compound likely enhance water solubility, whereas Analog 2’s lipophilic groups favor membrane penetration.
Biological Activity
3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that has attracted considerable attention due to its potential biological activities. This compound features a dimethylamino group, a morpholine ring, and a pyrrolidine-2,5-dione core, suggesting diverse applications in medicinal chemistry and pharmacology.
The molecular formula of this compound is with a molecular weight of 398.47 g/mol. The synthesis typically involves multi-step organic reactions, starting from the reaction of 4-(dimethylamino)aniline with 4-(morpholin-4-yl)benzaldehyde under acidic conditions to form an intermediate Schiff base, which is then cyclized with maleic anhydride to yield the final product.
The primary mechanism of action for this compound is the inhibition of monoamine oxidase (MAO) enzymes. By binding to the active site of these enzymes, it prevents the degradation of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially offering therapeutic effects for conditions like depression and neurodegenerative diseases.
Enzyme Inhibition
Research indicates that 3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione exhibits significant inhibitory activity against MAO enzymes. The selectivity and reversibility of this inhibition make it a compelling candidate for further studies in treating mood disorders.
Toxicity Profile
While the compound shows promise in therapeutic applications, it is important to note that it is classified as very toxic to aquatic life and may pose risks regarding fertility or developmental effects in humans . This toxicity profile necessitates careful handling and further investigation into its environmental impact.
Case Studies
- MAO Inhibition Study : A study conducted on various derivatives of pyrrolidine-based compounds highlighted that those similar to 3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione showed promising results in inhibiting MAO-A and MAO-B enzymes, suggesting potential applications in treating depression .
- Neuroprotective Effects : Another study explored the neuroprotective effects of compounds with similar structures in models of neurodegeneration. Results indicated that these compounds could mitigate neuronal cell death by enhancing neurotransmitter availability through MAO inhibition .
Comparative Analysis
| Compound Name | Structure | MAO Inhibition Activity | Toxicity |
|---|---|---|---|
| 3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione | Structure | High | Very Toxic |
| 3-[4-(Dimethylamino)phenyl]-1-phenylprop-2-en-1-one | Structure | Moderate | Low |
| 2-(Dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one | Structure | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
